molecular formula C17H21NO5SSi B1192870 hPXR-Agonist-28

hPXR-Agonist-28

Cat. No. B1192870
M. Wt: 379.5
InChI Key: CHADRLVAUQMLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hPXR-Agonist-28 is a silanol-based human pregnane X receptor (PXR) agonist.

Scientific Research Applications

  • Chemical Toolbox for hPXR Research : SPA70 analogs, including hPXR-Agonist-28, are used to develop a comprehensive chemical toolbox for hPXR research. These analogs demonstrate various cellular activities, such as agonistic, antagonistic, and dual inverse agonistic activities. This toolbox aids in understanding the pharmacophore model and the structure-activity relationships of hPXR ligands, which is essential for drug discovery and toxicological studies (Li et al., 2021).

  • Development of Selective hPXR Agonists : Research has led to the development of novel hPXR agonists, like hPXR-Agonist-28, with improved receptor selectivity. This is crucial for therapeutic targeting of multiple diseases. Understanding the structure-activity relationships of these agonists allows for the manipulation of selectivity, which is beneficial for developing more potent and selective hPXR ligands (Toyama et al., 2018).

  • Discovery of Highly Active Ligands : In silico methods have identified novel hPXR agonists, leading to the discovery of compounds like C2BA-4, which is a potent and specific activator of hPXR. These discoveries offer new directions for the rational design of selective hPXR agonists and antagonists (Lemaire et al., 2007).

  • Activation and Regulation of Drug Metabolism : hPXR agonists are critical in regulating the expression of drug metabolism enzymes and transporters. The activation of hPXR by these agonists enhances the clearance of xenobiotics, which is significant for understanding drug toxicity, resistance, and adverse drug reactions (Lin et al., 2017).

  • Role in Chemotherapy Resistance : hPXR is implicated in chemotherapy resistance, particularly in prostate cancer. Understanding how agonists like hPXR-Agonist-28 affect hPXR's transcriptional regulation of drug metabolism enzymes can provide insights into overcoming drug resistance in cancer treatments (Chen et al., 2007).

  • High-Throughput Screening for Antagonists : High-throughput screening has identified specific hPXR antagonists, which can be useful in reducing the risk of adverse drug reactions caused by hPXR agonists. This screening is vital for identifying compounds that can attenuate agonist-mediated activation of hPXR (Lin et al., 2017).

properties

Product Name

hPXR-Agonist-28

Molecular Formula

C17H21NO5SSi

Molecular Weight

379.5

IUPAC Name

Methyl N-(4-(hydroxydimethylsilyl)phenyl)-N-(phenylsulfonyl)glycinate

InChI

InChI=1S/C17H21NO5SSi/c1-23-17(19)13-18(24(20,21)15-7-5-4-6-8-15)14-9-11-16(12-10-14)25(2,3)22/h4-12,22H,13H2,1-3H3

InChI Key

CHADRLVAUQMLCQ-UHFFFAOYSA-N

SMILES

O=C(OC)CN(C1=CC=C([Si](C)(O)C)C=C1)S(=O)(C2=CC=CC=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

hPXR-Agonist-28;  hPXRAgonist28;  hPXR Agonist 28;  hPXRAgonist-28;  hPXR-Agonist28;  hPXR Agonist-28;  hPXR-Agonist 28

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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